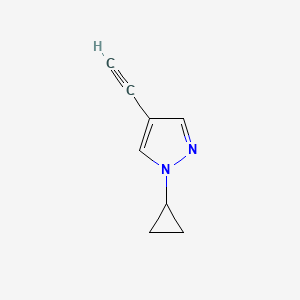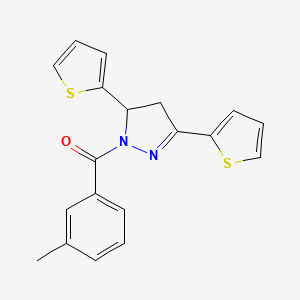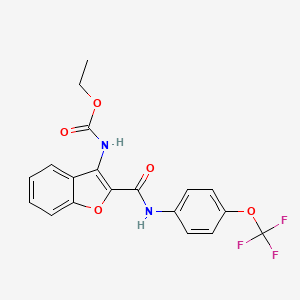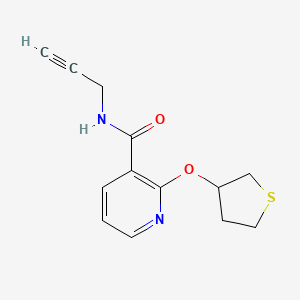![molecular formula C26H25Cl2N3O3 B2537715 1-[(3,4-二氯苯基)甲基]-3-[4-[(6,7-二甲氧基-3,4-二氢异喹啉-1-基)甲基]苯基]脲 CAS No. 1024533-31-0](/img/structure/B2537715.png)
1-[(3,4-二氯苯基)甲基]-3-[4-[(6,7-二甲氧基-3,4-二氢异喹啉-1-基)甲基]苯基]脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been extensively studied for their potential as anticancer agents, with various substitutions on the phenyl rings leading to different biological activities .
Synthesis Analysis
The synthesis of related isoquinolin-1-yl urea derivatives involves a novel three-component reaction. This reaction includes 2-alkynylbenzaldoxime, carbodiimide, and an electrophile such as bromine or iodine monochloride, yielding 1-(4-haloisoquinolin-1-yl)ureas. These intermediates can then undergo a palladium-catalyzed Suzuki-Miyaura coupling reaction to produce diverse 1-(isoquinolin-1-yl)ureas . Although the specific synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the compound includes a 3,4-dihydroisoquinolin-1-yl moiety, which is a common structural feature in many pharmacologically active compounds. The presence of the 3,4-dichlorophenyl and 6,7-dimethoxy groups suggests that the compound could exhibit interesting electronic and steric properties that may influence its biological activity .
Chemical Reactions Analysis
The compound's structure implies that it could participate in reactions typical of ureas and haloaromatic compounds. For instance, the halo groups on the dichlorophenyl ring might be susceptible to nucleophilic aromatic substitution, while the urea functionality could engage in hydrogen bonding or reactions with nucleophiles . The isoquinoline moiety could also undergo various transformations, such as the Hofmann exhaustive methylation, as seen in related compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea" are not provided, related compounds exhibit properties that are significant for their biological activity. For example, the diaryl urea derivatives have shown antiproliferative effects against various cancer cell lines, and their inhibitory activities have been quantified using IC50 values . The physical properties such as solubility, melting point, and stability would be influenced by the presence of the dimethoxy and dichlorophenyl groups, as well as the overall molecular conformation .
科学研究应用
合成和化学性质
1-[(3,4-二氯苯基)甲基]-3-[4-[(6,7-二甲氧基-3,4-二氢异喹啉-1-基)甲基]苯基]脲一直是合成各种化合物中感兴趣的主题。例如,Rheiner 和 Brossi (1962) 详细介绍了相关镇痛化合物的霍夫曼彻底甲基化,导致具有显着化学结构的特定脲衍生物 (Rheiner & Brossi, 1962)。同样,Mujde、Özcan 和 Balcı (2011) 报告了一种制备特定异喹啉骨架的新方法,强调了这些结构在化学合成中的重要性 (Mujde, Özcan, & Balcı, 2011)。
抗菌活性
具有与 1-[(3,4-二氯苯基)甲基]-3-[4-[(6,7-二甲氧基-3,4-二氢异喹啉-1-基)甲基]苯基]脲 相关的结构的化合物已被探索其抗菌特性。Patel 和 Shaikh (2011) 合成了表现出显着抗菌活性的脲衍生物,表明在该领域的潜在应用 (Patel & Shaikh, 2011)。
分子结构和构象
分子结构和构象的研究是另一个重要的应用。Sarveswari 等人。(2012) 研究了某些取代苯基喹啉的分子构象和晶体堆积,这些苯基喹啉在结构上与所讨论的化合物相关 (Sarveswari et al., 2012)。
缓蚀
与该化合物相似的脲衍生物也已对其缓蚀性能进行了研究。Mistry 等人。(2011) 研究了三嗪基脲衍生物作为低碳钢缓蚀剂的效果,表明此类化合物具有潜在的工业应用 (Mistry et al., 2011)。
BRAF 激酶抑制
在医学领域,一些衍生物已被鉴定为 BRAF 激酶的抑制剂。Holladay 等人。(2011) 将具有喹唑啉氧基取代基的芳基苯基脲描述为有效的抑制剂,在治疗应用中显示出前景 (Holladay et al., 2011)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2N3O3/c1-33-24-13-18-9-10-29-23(20(18)14-25(24)34-2)12-16-3-6-19(7-4-16)31-26(32)30-15-17-5-8-21(27)22(28)11-17/h3-8,11,13-14H,9-10,12,15H2,1-2H3,(H2,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBCBXCVIASCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NCC4=CC(=C(C=C4)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2537633.png)



![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2537639.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2537640.png)



![N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2537647.png)


![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537654.png)
